molecular formula C8H9N5O3 B11885782 2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one CAS No. 919365-57-4

2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one

Katalognummer: B11885782
CAS-Nummer: 919365-57-4
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: MYUUVODKYDRMRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with 3-hydroxy-2-oxopropylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, making the compound readily available for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

919365-57-4

Molekularformel

C8H9N5O3

Molekulargewicht

223.19 g/mol

IUPAC-Name

2-[(3-hydroxy-2-oxopropyl)amino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H9N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h3,14H,1-2H2,(H3,9,10,11,12,13,16)

InChI-Schlüssel

MYUUVODKYDRMRF-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)C(=O)NC(=N2)NCC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.